molecular formula C7H9FN2O2 B12813775 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12813775
M. Wt: 172.16 g/mol
InChI Key: MRJQHJOUTIOGPF-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. The carboxylic acid functionality is then introduced through oxidation reactions .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets .

Biological Activity

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H9_9FN2_2O2_2
  • Molecular Weight : 172.16 g/mol
  • CAS Number : 2243003-72-5

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions, followed by oxidation to introduce the carboxylic acid functionality .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. The compound has shown efficacy against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Inhibition assays have shown that it possesses activity against several bacterial strains, indicating potential use as an antibacterial agent .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The selectivity and potency of these compounds in inhibiting COX enzymes make them promising candidates for developing anti-inflammatory medications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.

The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets compared to other similar compounds without fluorine .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidStructureModerate anticancer activity
1-Methyl-3-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acidStructureLower antimicrobial activity

Study on Anticancer Activity

A study published in ACS Omega reported that a series of pyrazole derivatives exhibited potent antiproliferative activities against various cancer cell lines. Among these, 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole derivatives showed particularly strong effects on breast and liver cancer cells, with IC50_{50} values indicating effective growth inhibition .

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-ethyl-4-fluoro-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9FN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)

InChI Key

MRJQHJOUTIOGPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)F)C(=O)O

Origin of Product

United States

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